

Molecular weight and formula of 1,2,3,4-Cyclobutanetetracarboxylic acid

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Compound of Interest

Compound Name: 1,2,3,4-Cyclobutanetetracarboxylic acid

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An In-Depth Technical Guide to **1,2,3,4-Cyclobutanetetracarboxylic Acid**: Properties, Stereochemistry, and Synthesis

Introduction

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA) is a polyfunctional organic compound distinguished by a strained, four-membered aliphatic ring bearing four carboxyl groups. This unique structural arrangement imparts a high degree of rigidity and specific stereochemical properties, making it a valuable building block in both materials science and advanced chemical synthesis. While its most prominent application lies in the production of high-performance polyimides for the electronics and display industries, the cyclobutane motif itself is of growing interest to medicinal chemists.^{[1][2]} The puckered, three-dimensional nature of the cyclobutane ring offers a scaffold for creating conformationally restricted molecules, a key strategy in modern drug design for enhancing potency and selectivity.^{[3][4]}

This guide provides a comprehensive technical overview of **1,2,3,4-cyclobutanetetracarboxylic acid**, intended for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, explore the nuances of its stereochemistry, detail validated synthetic protocols, and discuss its applications, grounding all claims in authoritative sources.

Part 1: Core Molecular and Physicochemical Properties

1,2,3,4-Cyclobutanetetracarboxylic acid is a white, crystalline solid.^[5] Its fundamental properties are rooted in its molecular formula and the dense arrangement of polar carboxylic acid groups. These groups dominate its chemical behavior, rendering it acidic and capable of extensive hydrogen bonding.

The primary molecular and physical characteristics are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₈	^[6] ^[7]
Linear Formula	C ₄ H ₄ (CO ₂ H) ₄	
Molecular Weight	232.14 g/mol	^[6] ^[7]
IUPAC Name	cyclobutane-1,2,3,4-tetracarboxylic acid	^[6]
CAS Number	53159-92-5, 720-21-8 (isomer specific)	^[6] ^[7]
Appearance	White solid	^[5]
Melting Point	239-242 °C (decomposes)	^[5]
Solubility	Soluble in methanol (10 mg/mL)	

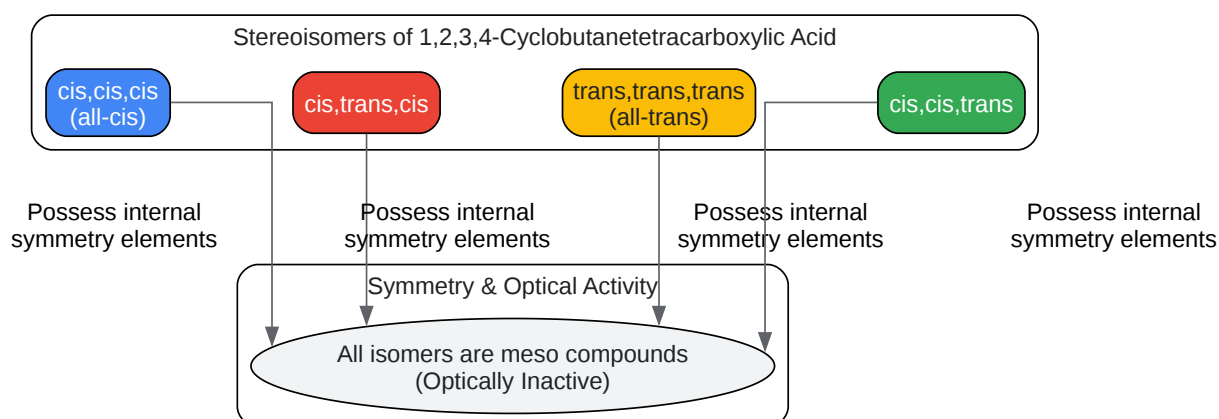
Part 2: The Stereochemical Landscape of CBTA

The presence of four substituted carbon atoms on the cyclobutane ring (C1, C2, C3, and C4) gives rise to multiple stereoisomers. A careful analysis of the possible spatial arrangements of the four carboxylic acid groups (either 'up' or 'down' relative to the ring's plane) reveals the existence of four distinct, separable isomers.^[8]^[9]

A crucial insight for researchers is that none of these stereoisomers are optically active. Each one possesses internal symmetry elements (either a plane or a point of symmetry), classifying

them as meso compounds.[8] This is a direct consequence of the cyclic structure and substitution pattern.

The logical classification of these isomers based on the relative cis/trans orientation of the carboxyl groups is illustrated below.



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Caption: Logical classification of the four meso stereoisomers of CBTA.

Part 3: Synthesis and Key Derivatization

The synthesis of the cyclobutane core of CBTA is a classic example of photochemistry, relying on a light-induced [2+2] cycloaddition. This approach is necessary because the thermal [2+2] cycloaddition of two alkenes is a symmetry-forbidden process according to the Woodward-Hoffmann rules. UV irradiation provides the energy to promote an electron to an excited state, changing the orbital symmetry and allowing the reaction to proceed.

Experimental Protocol 1: Synthesis of CBTA via Photocycloaddition and Hydrolysis

This protocol is adapted from a method utilizing dimethyl maleate as the starting material, which undergoes photodimerization followed by hydrolysis.^[1]

Step 1: Synthesis of Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate

- **Reactor Setup:** In a photochemical reactor equipped with a UV lamp (e.g., 300 nm), a stirrer, and a cooling system, dissolve 20g of dimethyl maleate in 100g of deionized water.^[1]
- **Inert Atmosphere:** Purge the reactor with nitrogen gas to remove oxygen, which can quench the excited state of the alkene and lead to side reactions.
- **Irradiation:** While stirring vigorously, irradiate the solution with UV light. Maintain the reaction temperature at approximately 10°C using the cooling system to minimize side reactions and improve selectivity.^[1]
- **Reaction Monitoring & Isolation:** Continue irradiation for 20 hours. A white solid, the tetramethyl ester product, will precipitate from the solution.^[1]
- **Work-up:** Collect the precipitated solid by filtration. Wash the solid with cold deionized water and dry under reduced pressure at 60°C. This typically yields the tetramethyl ester product with high purity.^[1]

Step 2: Hydrolysis to **1,2,3,4-Cyclobutanetetracarboxylic Acid (TC)**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add the 19.3g of the tetramethyl ester obtained in the previous step to a solution of hydrochloric acid.
- **Hydrolysis:** Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The CBTA product will often crystallize out of the acidic solution. Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product.

Key Derivative: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

For applications in polymer science, CBTA is almost always converted to its dianhydride (CBDA). This derivative is highly reactive towards amines, forming the poly(amic acid) precursor to polyimides.^{[10][11]} The conversion is a straightforward dehydration reaction.

Experimental Protocol 2: Dehydration of CBTA to CBDA

- **Reactor Setup:** In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 10g of **1,2,3,4-cyclobutanetetracarboxylic acid** and 60g of acetic anhydride.^[1]
 - **Causality:** Acetic anhydride serves as both the dehydrating agent and the solvent. The reaction is performed under nitrogen to prevent moisture from the air from interfering with the dehydration process.
- **Dehydration Reaction:** Heat the mixture to 140°C and maintain this temperature with stirring for 25 hours.^[1]
- **Isolation and Purification:** Cool the reaction mixture to room temperature. The CBDA product will precipitate. Concentrate the mixture under reduced pressure to remove excess acetic anhydride.^[1] The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetone) to yield high-purity white CBDA powder.^{[1][12]}

Part 4: Applications in Research and Drug Development

Materials Science: A Cornerstone for Advanced Polyimides

The primary industrial application of CBTA (as its dianhydride, CBDA) is as a monomer for synthesizing aliphatic polyimides.^[1] Unlike their aromatic counterparts, polyimides derived from CBDA exhibit unique properties highly desirable in the electronics industry:

- **High Optical Transparency:** The absence of conjugated aromatic systems results in polymers that are colorless and transparent, making them ideal for applications like flexible display substrates and optical waveguides.[\[2\]](#)
- **Low Dielectric Constant:** The aliphatic nature of the cyclobutane ring leads to a lower dielectric constant, which is critical for insulating materials in high-frequency 5G signaling applications.[\[2\]](#)
- **Excellent Thermal Stability:** Despite being aliphatic, the rigid cyclobutane structure contributes to a high glass transition temperature, providing the thermal stability required for electronics manufacturing processes.[\[1\]](#)

Drug Development: The Cyclobutane Scaffold

While CBTA itself is not a drug, its core cyclobutane structure is an increasingly important motif in medicinal chemistry.[\[3\]](#) The rigid, puckered geometry of the cyclobutane ring provides a powerful tool for drug designers to address several key challenges:[\[4\]](#)

- **Conformational Restriction:** By incorporating a cyclobutane ring, chemists can lock flexible acyclic portions of a drug molecule into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein.
- **Metabolic Stability:** The cyclobutane ring is chemically robust and can be used to replace metabolically labile groups in a drug candidate, thereby improving its pharmacokinetic profile.
- **Vectorial Control:** The defined stereochemistry of substituted cyclobutanes allows for precise, three-dimensional positioning of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, hydrophobic moieties), enabling a more tailored interaction with a biological target.[\[3\]](#)
- **Aryl Isostere:** The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, reducing planarity and increasing the fraction of sp^3 -hybridized carbons (F_{sp^3}). An increased F_{sp^3} count is often correlated with higher clinical success rates for drug candidates.[\[4\]](#)

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic acid is more than a simple polycarboxylic acid; it is a sophisticated chemical building block whose utility stems directly from its unique four-membered ring structure. Its well-defined stereochemistry, consisting of four distinct meso isomers, and its role as a precursor to the industrially significant dianhydride (CBDA) make it a cornerstone of advanced polymer chemistry. For scientists in drug discovery, the principles embodied by the CBTA scaffold—rigidity, stereochemical precision, and chemical stability—offer valuable lessons and strategic opportunities for the design of next-generation therapeutics. A thorough understanding of its synthesis and properties is therefore essential for unlocking its full potential across diverse scientific disciplines.

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